Tert-butyl(2-cyclohexylethyl)amine
Description
Tert-butyl(2-cyclohexylethyl)amine is a secondary amine featuring a tert-butyl group and a 2-cyclohexylethyl substituent attached to the nitrogen atom. Its molecular formula is C₁₂H₂₅N (calculated molar mass: 183.35 g/mol). The tert-butyl group imparts significant steric bulk, while the 2-cyclohexylethyl chain contributes to lipophilicity and conformational flexibility.
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-(2-cyclohexylethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H25N/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h11,13H,4-10H2,1-3H3 |
InChI Key |
OWNCXUHKNMJFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The following table compares tert-butyl(2-cyclohexylethyl)amine with structurally related amines:
Key Observations :
- Chain Length and Lipophilicity : The 2-cyclohexylethyl chain in the target compound enhances lipophilicity compared to the cyclohexylmethyl group in or the aromatic 2-chlorophenyl group in .
- Steric Effects : The tert-butyl group in all analogs contributes to steric hindrance, but bulkier substituents (e.g., dual cyclohexyl groups in ) further reduce reactivity.
- Functional Groups : The alkyne in introduces unique reactivity (e.g., click chemistry), absent in the target compound.
Reactivity Differences :
Physical and Chemical Properties
Notes:
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